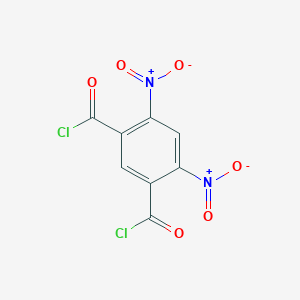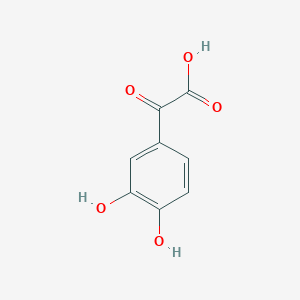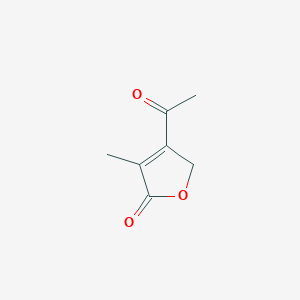
3-Acetyl-4-methyl-2H-furan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-methyl-2H-furan-5-one, also known as AMF, is a naturally occurring compound found in various fruits, including pineapple, mango, and strawberry. It is a yellow, crystalline substance with a sweet, fruity aroma and taste. AMF has been the subject of scientific research due to its potential health benefits and its use in the food industry as a flavoring agent.
Mecanismo De Acción
3-Acetyl-4-methyl-2H-furan-5-one's mechanism of action is not fully understood, but it is believed to act through various pathways, including the inhibition of reactive oxygen species and the modulation of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
3-Acetyl-4-methyl-2H-furan-5-one has been shown to have various biochemical and physiological effects, including the modulation of gene expression, the inhibition of lipid peroxidation, and the regulation of cytokine production. These effects may contribute to its potential health benefits.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Acetyl-4-methyl-2H-furan-5-one has several advantages for use in lab experiments, including its availability, stability, and low toxicity. However, its solubility in water is limited, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 3-Acetyl-4-methyl-2H-furan-5-one, including its use as a natural flavoring agent in the food industry, its potential as a therapeutic agent for various diseases, and its role in modulating the gut microbiome. Further research is needed to fully understand the mechanisms of action and potential health benefits of 3-Acetyl-4-methyl-2H-furan-5-one.
Métodos De Síntesis
3-Acetyl-4-methyl-2H-furan-5-one can be synthesized through the reaction of acetic anhydride and 4-methyl-2-oxopentanoic acid in the presence of a catalyst. The reaction produces 3-Acetyl-4-methyl-2H-furan-5-one as the main product, along with some by-products.
Aplicaciones Científicas De Investigación
3-Acetyl-4-methyl-2H-furan-5-one has been studied for its potential health benefits, including its antioxidant and anti-inflammatory properties. Research has shown that 3-Acetyl-4-methyl-2H-furan-5-one can scavenge free radicals and protect against oxidative stress, which is implicated in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 3-Acetyl-4-methyl-2H-furan-5-one has also been shown to have anti-inflammatory effects, which may help alleviate symptoms of inflammatory diseases such as arthritis and asthma.
Propiedades
Número CAS |
137910-54-4 |
|---|---|
Nombre del producto |
3-Acetyl-4-methyl-2H-furan-5-one |
Fórmula molecular |
C7H8O3 |
Peso molecular |
140.14 g/mol |
Nombre IUPAC |
3-acetyl-4-methyl-2H-furan-5-one |
InChI |
InChI=1S/C7H8O3/c1-4-6(5(2)8)3-10-7(4)9/h3H2,1-2H3 |
Clave InChI |
DBVMDVPLSOSAGB-UHFFFAOYSA-N |
SMILES |
CC1=C(COC1=O)C(=O)C |
SMILES canónico |
CC1=C(COC1=O)C(=O)C |
Sinónimos |
2(5H)-Furanone, 4-acetyl-3-methyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



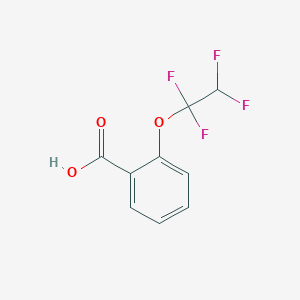
![7-[(1R,3R,5S)-3,5-Dihydroxy-2-[(3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid](/img/structure/B159288.png)
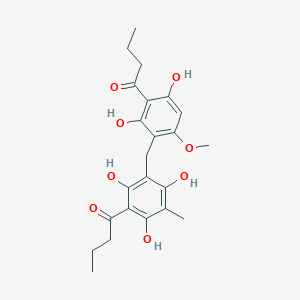
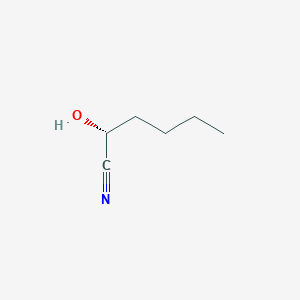
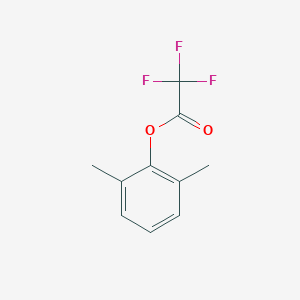
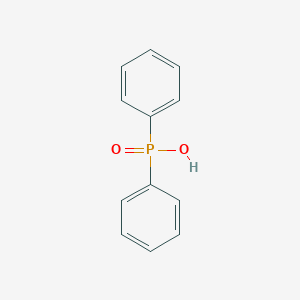
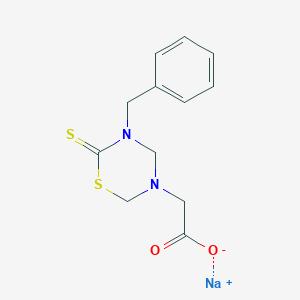
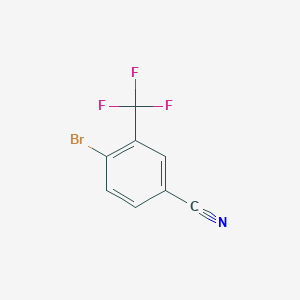
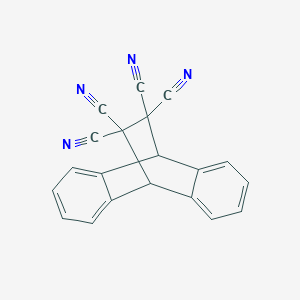
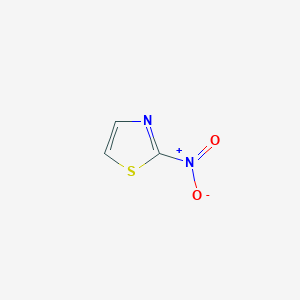
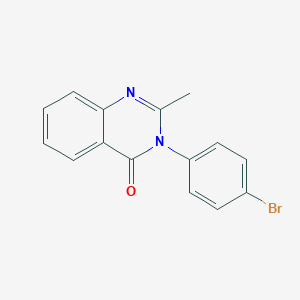
![3-[(4-Methylphenyl)sulfonyl]propanoic acid](/img/structure/B159314.png)
